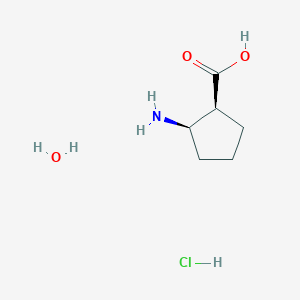![molecular formula C14H9NO B12579432 3H-Naphtho[2,1-b]pyran-2-carbonitrile CAS No. 473917-45-2](/img/structure/B12579432.png)
3H-Naphtho[2,1-b]pyran-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Naphtho[2,1-b]pyran-2-carbonitrile: is an organic compound with the molecular formula C14H7NO2 . It is a member of the naphthopyran family, which is known for its photochromic properties. These compounds can change color when exposed to light, making them useful in various applications, including ophthalmic lenses and other optical devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclocoupling Reaction: One common method for synthesizing 3H-Naphtho[2,1-b]pyran-2-carbonitrile involves the cyclocoupling of β-naphthol with propargyl alcohols and isocyanide in the presence of Lewis acids.
Photochromic Reaction: Another method involves the photochromic reaction of 3,3-diphenyl-3H-naphtho[2,1-b]pyran under UV irradiation, which converts the closed form to color isomers.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, using catalytic β-cyclodextrin hydrate in an aqueous mixture of propargyl alcohol and naphthol can produce naphthopyrans in good yields .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3H-Naphtho[2,1-b]pyran-2-carbonitrile can undergo oxidation reactions, often resulting in the formation of oxo-derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly involving the nitrile group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Oxo-derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Photochromic Materials: Used in the development of photochromic materials for optical devices, including lenses and filters.
Biology:
Biomolecular Studies: The compound’s unique structure makes it useful in studying biomolecular interactions and mechanisms.
Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The mechanism of action of 3H-Naphtho[2,1-b]pyran-2-carbonitrile primarily involves its photochromic behavior. When exposed to UV light, the compound undergoes a ring-opening reaction, converting from a closed form to an open form. This process involves the formation of transient species, including excited states and long-lived colored species . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb light and undergo structural changes .
Comparación Con Compuestos Similares
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in similar applications.
3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Another photochromic compound with similar properties.
Uniqueness: 3H-Naphtho[2,1-b]pyran-2-carbonitrile is unique due to its specific nitrile group, which allows for additional chemical transformations and applications. Its photochromic properties are also highly efficient, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
3H-benzo[f]chromene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWXZGVYMJZDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449257 |
Source


|
| Record name | 3H-Naphtho[2,1-b]pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473917-45-2 |
Source


|
| Record name | 3H-Naphtho[2,1-b]pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)


![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)



![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
